N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

fluorine content molecular design analog comparison

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide (CAS 31375-11-8; molecular formula C9H9F4NO2S; molecular weight 271.23 g/mol) is a tertiary fluorinated benzenesulfonamide featuring a 1,1,2,2-tetrafluoroethyl substituent on the sulfonamide nitrogen alongside an N-methyl group. This compound exists as a liquid at room temperature, with a predicted boiling point of approximately 288.7°C at 760 mmHg and a density of approximately 1.4 g/cm³.

Molecular Formula C9H9F4NO2S
Molecular Weight 271.23 g/mol
CAS No. 31375-11-8
Cat. No. B1306010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide
CAS31375-11-8
Molecular FormulaC9H9F4NO2S
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCN(C(C(F)F)(F)F)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9F4NO2S/c1-14(9(12,13)8(10)11)17(15,16)7-5-3-2-4-6-7/h2-6,8H,1H3
InChIKeyAGLGUWZOXRWJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide (CAS 31375-11-8) Procurement Specification


N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide (CAS 31375-11-8; molecular formula C9H9F4NO2S; molecular weight 271.23 g/mol) is a tertiary fluorinated benzenesulfonamide featuring a 1,1,2,2-tetrafluoroethyl substituent on the sulfonamide nitrogen alongside an N-methyl group [1]. This compound exists as a liquid at room temperature, with a predicted boiling point of approximately 288.7°C at 760 mmHg and a density of approximately 1.4 g/cm³ [1]. The compound is classified as a PFAS chemical and is subject to regulatory monitoring considerations [2].

Why N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide Cannot Be Replaced by Trifluoroethyl or Non-Fluorinated Analogs


The 1,1,2,2-tetrafluoroethyl group confers distinct physicochemical properties that differ materially from shorter-chain fluorinated analogs (e.g., N-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide) and from non-fluorinated N-alkyl benzenesulfonamides. The presence of a -CF2H terminus introduces hydrogen-bonding capacity absent in fully perfluorinated chains, while the extended fluorocarbon segment increases molecular volume and lipophilicity relative to trifluoroethyl variants [1]. Thermodynamic studies on benzenesulfonamide ligands demonstrate that each -CF2- increment contributes approximately -418 to -479 cal mol⁻¹ to the binding free energy (ΔΔG°b) compared to -366 cal mol⁻¹ per -CH2- for alkyl chains, indicating that fluoroalkyl substitution enhances hydrophobic interactions in a quantitatively distinct manner from hydrocarbon analogs [2]. Generic substitution would alter these property profiles, potentially compromising performance in applications where precise surface activity, fluorocarbon-phase compatibility, or controlled lipophilicity is required.

Quantitative Differentiation Evidence for N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide vs. Closest Analogs


Fluorine Content and Molecular Weight Differentiation from Trifluoroethyl Analogs

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide contains four fluorine atoms per molecule, representing a 33% increase in fluorine content compared to the trifluoroethyl analog N-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide. This additional fluorination increases molecular weight from approximately 257 g/mol (trifluoroethyl analog) to 271.23 g/mol, while the XLogP3-AA value of 2.7 reflects a lipophilicity profile appropriate for partitioning into fluorinated matrices [1]. The tetrafluoroethyl moiety includes a terminal -CF2H group rather than the fully fluorinated -CF3 terminus found in perfluorinated analogs, introducing differential hydrogen-bonding capacity [1].

fluorine content molecular design analog comparison

Fluorinated Sulfonamide Class Enhancement of Solid Polymer Electrolyte Ionic Conductivity

Fluorinated sulfonamide compounds, as a structural class, have been demonstrated in patent literature to function as ionic conductivity-enhancing additives in solid polymer electrolytes (SPEs) [1]. The patent discloses that incorporation of fluorinated sulfonamide additives into ion-conducting polymer matrices (e.g., PEO, PVDF, PAN, PMMA) addresses the inherent limitation of SPEs: room-temperature ionic conductivity typically below 10⁻⁴ S cm⁻¹ [1]. While the patent claims broadly encompass tetrafluoroethyl-substituted benzenesulfonamides as members of the claimed genus, no direct quantitative comparison between the target compound and alternative fluorinated sulfonamides is provided in the public disclosure [1].

polymer electrolyte ionic conductivity lithium battery

Surface-Active and Spreading Agent Applications

Historical patent literature documents that fluoroalkyl sulfonamides, including compounds bearing tetrafluoroethyl substituents, exhibit surface-active and spreading properties suitable for use in polishing waxes, greases, varnishes, and paints [1]. The patent claims the products are surface-active and spreading agents [1]. The presence of the 1,1,2,2-tetrafluoroethyl group is structurally distinct from perfluoroalkyl analogs, which may confer differential surface tension reduction characteristics, although no quantitative surface tension data for this specific compound were located in publicly available sources [1].

surface activity spreading agent surfactant

Lipophilicity and Hydrogen-Bond Acceptor Profile

The compound's computed XLogP3-AA value of 2.7 [1] positions it in a distinct lipophilicity range compared to non-fluorinated N-alkyl benzenesulfonamides. Structural analysis indicates the compound contains 7 hydrogen-bond acceptor atoms (4 fluorine atoms plus sulfonamide oxygen/nitrogen atoms) and 0 hydrogen-bond donor atoms [1]. For reference, benzenesulfonamide ligands with fluoroalkyl tails demonstrate ΔΔG°b per -CF2- increment of approximately -418 to -479 cal mol⁻¹, whereas alkyl chains contribute -366 cal mol⁻¹ per -CH2- [2], establishing quantitative differences in hydrophobic contributions. These calculated parameters inform compound selection for applications where specific partition behavior or hydrogen-bonding patterns are critical design factors.

lipophilicity partition coefficient drug design

Limited Direct Comparative Experimental Data Availability

A comprehensive search of publicly available literature including PubMed, patent databases, and chemical repositories reveals a notable absence of direct head-to-head comparative experimental data for N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide versus its closest analogs (e.g., N-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide, N-ethyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide, or N-methyl-N-(pentafluoroethyl)benzenesulfonamide). No peer-reviewed studies or patents containing direct quantitative comparisons of surface tension, critical micelle concentration, thermal stability, electrochemical performance, or biological activity between the target compound and specific structural analogs were identified. The evidence presented herein relies on class-level inferences and computed property data. Procurement decisions should therefore be based on structural suitability for the intended application rather than on experimentally validated superior performance over alternatives.

data gap comparative studies research need

Procurement-Relevant Application Scenarios for N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide


Solid Polymer Electrolyte Additive for Lithium-Ion Battery Development

This compound is structurally relevant as a candidate fluorinated sulfonamide additive in solid polymer electrolyte (SPE) formulations for next-generation lithium-ion batteries. Patent literature establishes that fluorinated sulfonamides can enhance ionic conductivity in SPEs, which otherwise exhibit room-temperature conductivity below 10⁻⁴ S cm⁻¹ [1]. The compound's tetrafluoroethyl substitution pattern and sulfonamide core align with the structural genus claimed for such additives [1]. Researchers and formulators developing advanced battery materials may evaluate this compound as part of electrolyte optimization studies, particularly where the specific -CF2H terminus offers distinct hydrogen-bonding characteristics compared to fully perfluorinated alternatives.

Fluorinated Surfactant and Spreading Agent for Specialty Coatings

The compound's classification as a fluoroalkyl sulfonamide with surface-active and spreading properties, as documented in patent GB1304135A [2], supports its use in specialty industrial formulations including polishing waxes, greases, varnishes, and paints. The tetrafluoroethyl moiety provides intermediate fluorocarbon character that may offer balanced surface tension reduction and compatibility with both fluorinated and non-fluorinated matrix components. Industrial formulators requiring controlled surface activity or wetting behavior in coating applications may evaluate this compound as an alternative to perfluorinated surfactants that face increasing regulatory scrutiny.

Fluorinated Building Block for Synthesis of N-Fluoro-N-arylsulfonamide Reagents

The compound serves as a precursor for the synthesis of N-fluoro-N-arylsulfonamide (NFAS) fluorinating agents. NFAS reagents represent a third-generation class of radical fluorinating agents with N-F bond dissociation energies 30–45 kJ mol⁻¹ lower than second-generation reagents such as NFSI and Selectfluor®, enabling cleaner radical fluorination under mild conditions [3]. The benzenesulfonamide core with N-methyl and N-tetrafluoroethyl substitution provides a specific steric and electronic environment that influences the resulting NFAS reactivity profile. Synthetic chemists engaged in methodology development for fluorination reactions may procure this compound as a starting material for custom NFAS reagent preparation.

Physicochemical Property Studies of Partially Fluorinated Aromatic Sulfonamides

This compound's computed properties—XLogP3-AA of 2.7, 7 hydrogen-bond acceptor atoms, 0 hydrogen-bond donors [4]—and its unique -CF2H terminus make it a valuable subject for fundamental studies of fluorinated aromatic sulfonamide physicochemical behavior. Thermodynamic studies on related benzenesulfonamide systems demonstrate that fluoroalkyl tails contribute -418 to -479 cal mol⁻¹ per -CF2- to binding free energy [5]. Researchers investigating structure-property relationships, partition coefficients, or hydrogen-bonding patterns in fluorinated organic compounds may select this compound to probe the effects of partial fluorination (tetrafluoroethyl vs. pentafluoroethyl vs. trifluoroethyl) on physicochemical parameters.

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